2-(Oxan-4-yl)ethanimidamide
Description
2-(Oxan-4-yl)ethanimidamide is an ethanimidamide derivative featuring a tetrahydropyran-4-yl (oxan-4-yl) substituent. Ethanimidamides are characterized by a core structure of CH3C(=NH)NH2, where the hydrogen atoms on the carbon and nitrogen atoms can be substituted with various functional groups. The oxan-4-yl group may confer unique steric and electronic effects, influencing solubility, stability, and biological activity .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(oxan-4-yl)ethanimidamide |
InChI |
InChI=1S/C7H14N2O/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H3,8,9) |
InChI Key |
SBMNWCTZAHOXKV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)ethanimidamide typically involves the reaction of oxane derivatives with ethanimidamide precursors under controlled conditions. One common method involves the use of oxane-4-ol and ethanimidamide in the presence of a suitable catalyst . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield .
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can convert the imidamide group to amine derivatives.
Substitution: The oxane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions include oxidized oxane derivatives, reduced amine derivatives, and substituted oxane compounds .
Scientific Research Applications
2-(Oxan-4-yl)ethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)ethanimidamide involves its interaction with specific molecular targets. The oxane ring and ethanimidamide group can interact with enzymes and receptors, modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 2-(Oxan-4-yl)ethanimidamide with structurally similar ethanimidamide derivatives, focusing on substituent effects, synthesis yields, molecular properties, and applications.
Table 1: Key Ethanimidamide Derivatives and Their Properties
*Estimated based on substituent additions to the ethanimidamide core (C2H5N3).
Key Trends:
Substituent Effects on Reactivity and Yield: Electron-withdrawing groups (e.g., nitro in compound 24, 93% yield) enhance reactivity in hydroxylamine-mediated syntheses, while bulky groups (e.g., tert-butylphenoxy) may complicate purification .
Physicochemical Properties: Lipophilicity: Aryl and alkoxy substituents (e.g., 4-methoxybenzyl) increase molecular weight and lipophilicity, favoring membrane permeability . Solubility: Polar groups like hydroxyimino (compound 18) enhance aqueous solubility, whereas heterocycles (e.g., diazepane) balance polarity and bioavailability .
Safety and Handling :
- Hydrochloride salts (e.g., compound in ) require medical oversight during exposure, highlighting substituent-dependent toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
